molecular formula C29H23ClF5N3O3 B455962 (E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

Cat. No.: B455962
M. Wt: 592g/mol
InChI Key: LGPGNTFWHZCIAR-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a pyrazolyl acrylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the chlorophenoxy intermediate: This involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol.

    Methoxylation: The intermediate is then reacted with methoxybenzaldehyde under specific conditions to form the methoxyphenyl intermediate.

    Pyrazole formation: The methoxyphenyl intermediate is reacted with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst to form the pyrazolyl intermediate.

    Acrylamide formation: Finally, the pyrazolyl intermediate is reacted with acryloyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenoxy)methyl]-4-methoxybenzaldehyde
  • 3-[(4-chlorophenoxy)methyl]-4-methoxybenzenecarboximidamide

Uniqueness

(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C29H23ClF5N3O3

Molecular Weight

592g/mol

IUPAC Name

(E)-3-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide

InChI

InChI=1S/C29H23ClF5N3O3/c1-15-29(16(2)38(37-15)13-21-24(31)26(33)28(35)27(34)25(21)32)36-23(39)11-5-17-4-10-22(40-3)18(12-17)14-41-20-8-6-19(30)7-9-20/h4-12H,13-14H2,1-3H3,(H,36,39)/b11-5+

InChI Key

LGPGNTFWHZCIAR-VZUCSPMQSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)/C=C/C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)Cl

SMILES

CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C=CC3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C=CC3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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